Welcome to the BenchChem Online Store!
molecular formula C8H7NOS B3080571 2,1-Benzisothiazole-6-methanol CAS No. 108763-56-0

2,1-Benzisothiazole-6-methanol

Cat. No. B3080571
M. Wt: 165.21 g/mol
InChI Key: PLFRBAQLZMPYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04734407

Procedure details

1.65 g (10 mmol) of 10b are stirred analogously to Example 1b in 100 ml of CH2Cl2 and 30 ml of tetrahydrofuran with 5.5 g (63.4 mmol) of manganese(IV) oxide at room temperature overnight.
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]2=[CH:7][S:8][N:9]=[C:5]2[CH:4]=1.O1CCCC1>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[N:9]1[S:8][CH:7]=[C:6]2[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=12 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
OCC1=CC=2C(=CSN2)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
5.5 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
N=1SC=C2C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.